2-[(4-methoxy-6-methyl-2-pyrimidinyl)thio]acetamide
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds derived from "2-[(4-methoxy-6-methyl-2-pyrimidinyl)thio]acetamide" has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have been used as a base for preparing a wide range of heterocyclic compounds, showcasing their versatility in drug development. The synthesized compounds demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity
Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including "this compound" derivatives, as potential anticonvulsants. These compounds were evaluated for their interaction with key anticonvulsant biotargets and demonstrated moderate anticonvulsant activity, indicating their potential use in treating epilepsy (Severina et al., 2020).
Antimicrobial Agents
The compound has also been utilized in synthesizing pyrimidinones and oxazinones derivatives with significant antimicrobial properties. This research underscores the compound's application in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Hossan et al., 2012).
Crystal Structure Analysis
Research into the crystal structures of "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide" and related compounds has provided insights into their molecular conformation, which is crucial for understanding their biological interactions and potential therapeutic applications (Subasri et al., 2016).
Anticancer Activity
A study on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including "this compound," highlighted their in vitro cytotoxic activity against cancer cell lines. This research points to the potential use of these compounds in developing new anticancer therapies (Al-Sanea et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-5-3-7(13-2)11-8(10-5)14-4-6(9)12/h3H,4H2,1-2H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAKXVRQXAMYQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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